molecular formula C14H19N3O B2480640 N-(cyanomethyl)-2-{[2-methyl-6-(propan-2-yl)phenyl]amino}acetamide CAS No. 1423884-19-8

N-(cyanomethyl)-2-{[2-methyl-6-(propan-2-yl)phenyl]amino}acetamide

Cat. No. B2480640
CAS RN: 1423884-19-8
M. Wt: 245.326
InChI Key: PHGPIVTXLBEXNO-UHFFFAOYSA-N
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Description

N-(cyanomethyl)-2-{[2-methyl-6-(propan-2-yl)phenyl]amino}acetamide, also known as CMPI, is a chemical compound that has been the subject of scientific research due to its potential applications in medicine and biochemistry.

Mechanism of Action

The mechanism of action of N-(cyanomethyl)-2-{[2-methyl-6-(propan-2-yl)phenyl]amino}acetamide involves the inhibition of various enzymes and proteins in the body. It has been found to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and cell division. It has also been found to inhibit the activity of protein kinase C, an enzyme that is involved in cell signaling and regulation.
Biochemical and Physiological Effects
N-(cyanomethyl)-2-{[2-methyl-6-(propan-2-yl)phenyl]amino}acetamide has been found to have a number of biochemical and physiological effects. It has been found to induce apoptosis, or programmed cell death, in cancer cells. It has also been found to inhibit the growth of blood vessels, which is important for the growth and spread of tumors. Additionally, it has been found to have anti-inflammatory effects, making it a potential candidate for the treatment of inflammatory diseases.

Advantages and Limitations for Lab Experiments

One advantage of using N-(cyanomethyl)-2-{[2-methyl-6-(propan-2-yl)phenyl]amino}acetamide in lab experiments is its ability to inhibit the activity of specific enzymes and proteins. This makes it a useful tool for studying the role of these enzymes and proteins in various biological processes. However, one limitation of using N-(cyanomethyl)-2-{[2-methyl-6-(propan-2-yl)phenyl]amino}acetamide is its potential toxicity. It can be harmful to cells and tissues at high concentrations, which can limit its usefulness in certain experiments.

Future Directions

There are a number of future directions for research involving N-(cyanomethyl)-2-{[2-methyl-6-(propan-2-yl)phenyl]amino}acetamide. One area of research could be the development of new cancer treatments based on N-(cyanomethyl)-2-{[2-methyl-6-(propan-2-yl)phenyl]amino}acetamide. Another area of research could be the development of new antibiotics based on N-(cyanomethyl)-2-{[2-methyl-6-(propan-2-yl)phenyl]amino}acetamide's ability to inhibit the growth of bacteria and fungi. Additionally, more research could be done to explore N-(cyanomethyl)-2-{[2-methyl-6-(propan-2-yl)phenyl]amino}acetamide's potential as a treatment for inflammatory diseases.

Synthesis Methods

The synthesis of N-(cyanomethyl)-2-{[2-methyl-6-(propan-2-yl)phenyl]amino}acetamide involves a two-step process. The first step involves the reaction of 2-methyl-6-(propan-2-yl)aniline with chloroacetyl chloride to form N-(chloroacetyl)-2-{[2-methyl-6-(propan-2-yl)phenyl]amino}acetamide. The second step involves the reaction of N-(chloroacetyl)-2-{[2-methyl-6-(propan-2-yl)phenyl]amino}acetamide with sodium cyanide to form N-(cyanomethyl)-2-{[2-methyl-6-(propan-2-yl)phenyl]amino}acetamide.

Scientific Research Applications

N-(cyanomethyl)-2-{[2-methyl-6-(propan-2-yl)phenyl]amino}acetamide has been the subject of scientific research due to its potential applications in medicine and biochemistry. It has been found to have antitumor activity, making it a potential candidate for cancer treatment. It has also been found to inhibit the growth of bacteria and fungi, making it a potential candidate for the development of new antibiotics.

properties

IUPAC Name

N-(cyanomethyl)-2-(2-methyl-6-propan-2-ylanilino)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N3O/c1-10(2)12-6-4-5-11(3)14(12)17-9-13(18)16-8-7-15/h4-6,10,17H,8-9H2,1-3H3,(H,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHGPIVTXLBEXNO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C(C)C)NCC(=O)NCC#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(cyanomethyl)-2-{[2-methyl-6-(propan-2-yl)phenyl]amino}acetamide

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